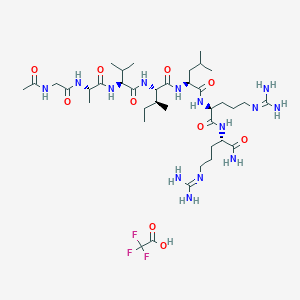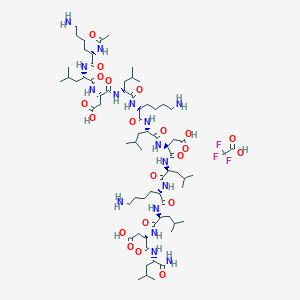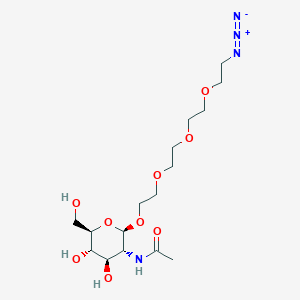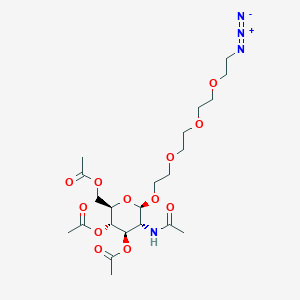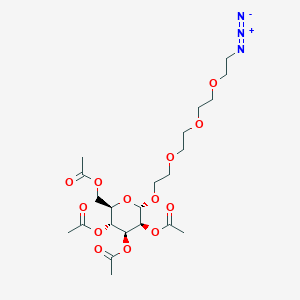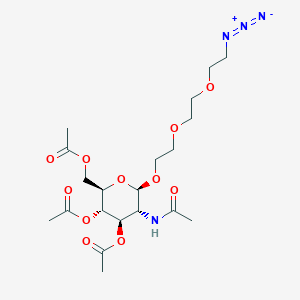
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranoside backbone substituted with a benzyloxycarbonylamino group and an iodine atom. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside typically involves multiple steps:
Starting Material: The synthesis begins with a suitable glucopyranoside derivative.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the glucopyranoside with benzyl chloroformate in the presence of a base such as triethylamine.
Final Product Isolation: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield the free amino derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenolysis of the benzyloxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield the corresponding azido derivative.
Scientific Research Applications
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemical Research: The compound can serve as a probe for studying carbohydrate-protein interactions.
Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules.
Industrial Applications:
Mechanism of Action
The mechanism by which Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonylamino group can enhance the compound’s binding affinity and specificity for its target, while the iodine atom may influence its reactivity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Methyl-2-amino-2,6-dideoxy-alpha-D-glucopyranoside: Lacks the benzyloxycarbonyl and iodine substituents, resulting in different chemical properties and reactivity.
Methyl-2-benzyloxycarbonylamino-2,6-dideoxy-alpha-D-glucopyranoside:
Uniqueness
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside is unique due to the presence of both the benzyloxycarbonylamino group and the iodine atom. This combination imparts distinct chemical properties, making it a versatile compound for various research applications.
Properties
IUPAC Name |
benzyl N-[(2S,3R,4R,5S,6S)-4,5-dihydroxy-6-(iodomethyl)-2-methoxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO6/c1-21-14-11(13(19)12(18)10(7-16)23-14)17-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,18-19H,7-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVAMLQEKHYJCT-KSTCHIGDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CI)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297798.png)

